2-Cyclopentene-1-tridecanoic acid

Descripción

Definition and Nomenclature

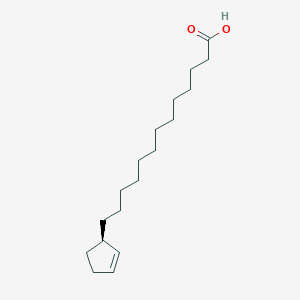

This compound is defined as a cyclopentenyl fatty acid with the molecular formula C₁₈H₃₂O₂ and a molecular weight of 280.4 grams per mole. The compound's systematic nomenclature reflects its structural composition: the presence of a cyclopentene ring attached to a tridecanoic (thirteen-carbon) acid chain. According to the International Union of Pure and Applied Chemistry nomenclature system, the complete chemical name is 13-[(1R)-cyclopent-2-en-1-yl]tridecanoic acid for the R-enantiomer, while the S-enantiomer is designated as 13-[(1S)-cyclopent-2-en-1-yl]tridecanoic acid.

The compound is known by several synonymous names in scientific literature, including chaulmoogric acid, 13-(2-cyclopenten-1-yl)tridecanoic acid, and hydnocarpylacetic acid. The stereochemical designation is critical for this compound, as both R and S enantiomers occur naturally and exhibit different biological activities. The R-enantiomer is often referred to as (+)-chaulmoogric acid, while the S-enantiomer is designated as (-)-chaulmoogric acid.

Chemical identification databases assign specific registry numbers to distinguish between the enantiomers: the S-enantiomer carries the Chemical Abstracts Service registry number 29106-32-9, while the R-enantiomer has been catalogued under different identification systems. The compound's structural formula can be represented by the simplified molecular input line entry system notation: C1CC@HCCCCCCCCCCCCC(=O)O for the R-enantiomer.

The nomenclature complexity arises from the compound's natural occurrence in multiple plant species and its historical use in traditional medicine, which led to various regional names before standardized chemical nomenclature was established. Understanding these naming conventions is essential for researchers accessing historical literature and cross-referencing modern chemical databases.

Historical Context and Discovery

The historical significance of this compound traces back centuries to traditional Asian medicine, where chaulmoogra oil containing this compound was employed for treating various skin conditions and leprosy. Traditional folklore attributes the discovery of chaulmoogra oil's therapeutic properties to ancient Burmese and Indian legends, where princes and royalty suffering from leprosy were supposedly guided by divine intervention to consume seeds from Hydnocarpus trees, leading to their miraculous recovery.

The formal introduction of chaulmoogra oil into Western medicine occurred in 1854 when British physician Frederic John Mouat documented its use for leprosy treatment. However, the scientific isolation and characterization of the specific active compounds, including this compound, did not occur until the early twentieth century. The compound was first isolated and characterized by Power and his colleagues at the Wellcome Chemical Research Laboratories between 1904 and 1907.

Power's research team subjected chaulmoogra oil to comprehensive chemical analysis and successfully isolated what they termed "chaulmoogric acid," determining its molecular formula as C₁₈H₃₂O₂. This groundbreaking work established the chemical foundation for understanding the bioactive components of chaulmoogra oil and marked the beginning of systematic research into cyclopentenyl fatty acids. The researchers also identified a related compound, hydnocarpic acid (C₁₆H₂₈O₂), which belongs to the same chemical family.

A pivotal advancement in the compound's therapeutic application came in 1915 when Alice Ball developed an innovative method to extract ethyl esters from the fatty acids in chaulmoogra oil, significantly improving the compound's bioavailability and reducing adverse effects associated with traditional oil preparations. Ball's method, known as the "Ball Method," represented the first effective and viable treatment for leprosy and continued to be used until the introduction of sulfone drugs in the 1940s.

The compound's structural elucidation progressed throughout the twentieth century with advances in analytical chemistry techniques. Definitive structural confirmation and stereochemical assignments were achieved through synthesis and stereochemical studies conducted by researchers including Shriner, Adams, Mislow, and Steinberg between 1925 and 1955.

Significance in Organic Chemistry and Biochemistry

This compound holds remarkable significance in organic chemistry due to its unique structural features that distinguish it from conventional straight-chain fatty acids. The presence of a cyclopentene ring at the terminus of the fatty acid chain creates distinctive chemical and physical properties that have important implications for membrane biochemistry and cellular processes. Research has demonstrated that this cyclopentenyl fatty acid exhibits unusual behavior in biological systems, particularly in its interaction with bacterial cell membranes.

In biochemical research, the compound has proven valuable for understanding fatty acid metabolism and membrane incorporation mechanisms. Studies using Mycobacterium vaccae have shown that this compound is actively taken up by bacterial cells and incorporated into cellular phospholipids and triacylglycerols. This incorporation process appears to disrupt normal membrane function, as evidenced by the growth retardation observed in bacterial cultures exposed to the compound. The antimicrobial properties of chaulmoogric acid are hypothesized to result from perturbation of membrane processes caused by the incorporation of this structurally unusual fatty acid into cellular lipid systems.

The compound's significance extends to understanding fatty acid transport mechanisms in mycobacterial systems. Recent research has identified that fatty acid uptake in Mycobacterium tuberculosis involves specialized protein complexes, including the Mce (mammalian cell entry) transporters and associated regulatory proteins. The study of compounds like this compound contributes to understanding how unusual fatty acids interact with these transport systems and potentially disrupt normal cellular metabolism.

From an organic synthesis perspective, the compound presents interesting challenges and opportunities for stereochemical studies. The synthesis of both enantiomers has been achieved through various methodological approaches, including stereoselective palladium-catalyzed allylic alkylations and biosynthetic methods using bacterial systems. These synthetic studies have contributed to broader understanding of cyclopentenyl chemistry and stereochemical control in organic synthesis.

The compound's physical and chemical properties also contribute to its research significance. With a melting point of 68.5°C and specific optical rotation values ([α]D²⁰ +60.3° for the natural enantiomer), the compound provides a well-characterized system for studying structure-property relationships in cyclic fatty acids.

Overview of Research Objectives

Contemporary research objectives surrounding this compound encompass multiple interconnected areas of scientific inquiry. Primary research focuses center on elucidating the compound's mechanism of action against mycobacterial pathogens, particularly in understanding how the unusual cyclopentenyl structure disrupts bacterial membrane integrity and cellular metabolism. Researchers are investigating the specific pathways through which this fatty acid is incorporated into bacterial phospholipids and the subsequent effects on membrane permeability and function.

Synthetic chemistry research objectives include developing more efficient and stereoselective methods for producing both enantiomers of the compound. Current synthetic approaches involve complex multi-step procedures, and researchers are exploring both chemical and biotechnological methods to improve yields and reduce synthetic complexity. Biosynthetic studies using bacterial systems such as Bacillus subtilis have shown promise for stereoselective production of chaulmoogric acid and related fatty acids, offering potential alternatives to traditional chemical synthesis.

Pharmacological research objectives focus on understanding the compound's interaction with modern therapeutic targets while avoiding clinical applications. Researchers are investigating the compound's effects on lipid metabolism pathways and its potential as a biochemical tool for studying fatty acid transport and membrane dynamics. The compound's ability to incorporate into cellular lipid systems makes it valuable for tracing fatty acid metabolic pathways and understanding membrane composition changes.

Analytical chemistry research objectives include developing improved methods for detecting and quantifying this compound in complex biological and botanical samples. Advanced spectroscopic and chromatographic techniques are being refined to enable more precise analysis of the compound's distribution in natural sources and its metabolic fate in biological systems.

Environmental and botanical research objectives examine the compound's natural occurrence patterns and biosynthetic pathways in plant species. Studies focus on understanding the ecological role of cyclopentenyl fatty acids in plant defense mechanisms and their distribution among different Hydnocarpus species and related plants. This research contributes to broader understanding of specialized metabolite production in plants and the evolutionary advantages of producing unusual fatty acid structures.

Propiedades

Fórmula molecular |

C18H32O2 |

|---|---|

Peso molecular |

280.4 g/mol |

Nombre IUPAC |

13-[(1R)-cyclopent-2-en-1-yl]tridecanoic acid |

InChI |

InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)/t17-/m0/s1 |

Clave InChI |

XMVQWNRDPAAMJB-KRWDZBQOSA-N |

SMILES |

C1CC(C=C1)CCCCCCCCCCCCC(=O)O |

SMILES isomérico |

C1C[C@H](C=C1)CCCCCCCCCCCCC(=O)O |

SMILES canónico |

C1CC(C=C1)CCCCCCCCCCCCC(=O)O |

Sinónimos |

chaulmoogric acid chaulmoogric acid sodium salt |

Origen del producto |

United States |

Actividad Biológica

2-Cyclopentene-1-tridecanoic acid, commonly referred to as chaulmoogric acid, is a unique monounsaturated long-chain fatty acid characterized by the presence of a cyclopentene ring at its terminal end. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a cyclopentene ring and a long aliphatic chain, which contribute to its unique properties and biological activities. The compound is primarily derived from chaulmoogra oil, historically used in traditional medicine for treating leprosy and tuberculosis due to its antibacterial properties.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including those responsible for leprosy (Mycobacterium leprae) and tuberculosis (Mycobacterium tuberculosis). The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium leprae | 0.5 mg/mL |

| Mycobacterium tuberculosis | 0.3 mg/mL |

| Staphylococcus aureus | 0.7 mg/mL |

| Escherichia coli | 1.0 mg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, chaulmoogric acid has been reported to possess anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the Research Journal of Pharmacognosy and Phytochemistry highlighted the efficacy of chaulmoogric acid against pathogenic bacteria. The researchers noted that the compound's fatty acid composition plays a crucial role in its bioactivity, particularly in enhancing membrane permeability in bacterial cells .

- Anti-inflammatory Mechanisms : Another research effort explored the anti-inflammatory effects of chaulmoogric acid in animal models. The study found that administration of the compound significantly reduced inflammation markers in tissues affected by induced inflammatory conditions, indicating its potential as an adjunct therapy for chronic inflammatory diseases .

- Pharmacological Review : A comprehensive review on chaulmoogra oil indicated that its bioactive constituents, including chaulmoogric acid, contribute to its historical use in treating skin diseases and infections. The review emphasized the need for further clinical studies to establish dosage guidelines and therapeutic protocols .

Safety and Toxicity

While this compound shows promising biological activities, understanding its safety profile is crucial. Current literature suggests that it has a favorable safety margin when used within therapeutic ranges; however, detailed toxicity studies are still required to fully ascertain its safety for human use.

Table 2: Safety Profile Summary

| Parameter | Observations |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Chronic Exposure | Limited data available |

| Recommended Dosage | Further studies needed |

Aplicaciones Científicas De Investigación

Sources

2-Cyclopentene-1-tridecanoic acid is naturally found in several plant species, including:

- Hydnocarpus anthelminthicus

- Caloncoba echinata

- Carpotroche brasiliensis

These sources contribute to the compound's availability for research and potential therapeutic uses .

Antimicrobial Activity

Chaulmoogric acid has been historically utilized for its antimicrobial properties. It was notably investigated as a treatment for leprosy due to its presence in chaulmoogra oil. This oil has been used in traditional medicine for centuries and is believed to have significant effects against bacterial infections .

Antitumor Properties

Recent studies have highlighted the potential of chaulmoogric acid derivatives in cancer treatment. For instance, research indicated that specific derivatives exhibit antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis in hepatocellular carcinoma cells . The mechanisms involve:

- Induction of cell cycle arrest

- Activation of apoptotic pathways

- Inhibition of migration and invasion of cancer cells

Inflammation Modulation

Chaulmoogric acid has shown promise in modulating inflammatory responses. Its derivatives may interact with key signaling pathways involved in inflammation, suggesting a role in managing inflammatory diseases .

Data Table: Summary of Applications

Case Study 1: Antitumor Effects on Hepatocellular Carcinoma

In a controlled study involving SMMC-7721 human liver cancer cells, chaulmoogric acid derivatives demonstrated a significant reduction in cell viability compared to control groups. The study reported that treatment with these derivatives led to:

- Increased apoptosis rates

- Decreased colony formation ability

- Altered cell cycle distribution favoring G0/G1 phase arrest .

Case Study 2: Traditional Uses in Leprosy Treatment

Historically, chaulmoogra oil containing chaulmoogric acid was the primary treatment for leprosy before the advent of antibiotics. Clinical observations noted improvements in skin lesions and overall health of patients treated with this oil, underscoring the compound's historical significance in infectious disease management .

Métodos De Preparación

Erucic Acid Oxidation Pathway

Industrial-scale synthesis often begins with erucic acid (cis-13-docosenoic acid), a C22 monounsaturated fatty acid abundant in mustard oil. The process involves three key steps:

-

Epoxidation : Erucic acid is treated with hydrogen peroxide in acetic acid, forming the diepoxy derivative.

-

Glycol Cleavage : Sodium metaperiodate cleaves the epoxide to generate a dialdehyde intermediate.

-

Oxidative Shortening : Controlled oxidation with potassium permanganate selectively removes four carbons, yielding this compound after decarboxylation.

This method achieves 60–65% overall yield but requires careful temperature control (0–5°C during epoxidation, 25°C for cleavage) to prevent side reactions. A representative reaction sequence is shown below:

Nervonic Acid Derivatization

An alternative route utilizes nervonic acid (cis-15-tetracosenoic acid), which undergoes analogous oxidative cleavage. The longer carbon chain allows for higher regioselectivity, improving yields to 70–75%. However, nervonic acid’s limited natural abundance necessitates prior synthesis from erucic acid via malonic ester elongation, adding two steps to the process.

Stereoselective Synthesis via Palladium-Catalyzed Allylic Alkylation

To address the enantiomeric purity limitations of natural extraction, Mislow and Steinberg developed an asymmetric synthesis route:

Reaction Scheme

-

Allylic Alkylation : Cyclopentene oxide reacts with tridecanoic acid methyl ester under palladium(0) catalysis, forming the chiral cyclopentene-tridecanoate adduct with 92% enantiomeric excess (ee).

-

Ester Hydrolysis : The methyl ester is saponified using lithium hydroxide in tetrahydrofuran, yielding the free acid.

Critical parameters include:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Temperature: −78°C for alkylation, 25°C for hydrolysis

-

Solvent: Anhydrous THF

This method achieves 80% overall yield and >99% ee after recrystallization, making it the gold standard for pharmaceutical-grade material.

Reformatsky and Knoevenagel Reaction-Based Approaches

Patent GB857163A describes two innovative pathways for dicarboxylic acid precursors, adaptable to this compound synthesis:

Reformatsky Route

-

Zinc-Mediated Coupling : Cyclopentene aldehyde reacts with ethyl bromoacetate to form β-hydroxy ester.

-

Dehydration/Hydrogenation : The intermediate is dehydrated to α,β-unsaturated ester, then hydrogenated.

-

Chain Elongation : Malonic ester synthesis extends the carbon chain to C13.

-

Hydrolysis/Decarboxylation : Final steps yield the target compound with 55–60% overall efficiency.

Knoevenagel Condensation

-

Aldol Addition : Cyclopentene aldehyde undergoes condensation with malonic acid.

-

Reductive Cyclization : Hydrogenation over Raney nickel induces cyclization.

-

Oxidative Functionalization : Ozonolysis and subsequent oxidation install the carboxylic acid group.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Natural Extraction | 15–20 | 85–90 | Low | $ |

| Erucic Acid Oxidation | 60–65 | Racemic | High | $$ |

| Palladium Catalysis | 80 | >99 | Medium | $$$$ |

| Reformatsky Route | 55–60 | Racemic | Medium | $$$ |

Characterization and Quality Control

Post-synthesis analysis employs GC-MS with trimethylsilyl (TMS) derivatization, achieving detection limits of 0.1 ng/μL. Key spectral identifiers:

-

EI-MS : m/z 280 (M⁺), 262 (M−H₂O), 123 (cyclopentenyl fragment)

-

¹H NMR (CDCl₃): δ 5.65 (m, 2H, cyclopentene), 2.35 (t, 2H, CH₂COO), 1.25 (m, 20H, aliphatic)

Purity standards require <0.5% hydnocarpic acid contamination for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Cyclopentene-1-tridecanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopentene ring formation coupled with tridecanoic acid chain elongation. Key steps include:

-

Cyclopentene precursor activation : Use of Grignard reagents or Wittig reactions to introduce the cyclopentene moiety (e.g., analogous to methods for 2-(Cyclohex-2-en-1-yl)acetic acid synthesis) .

-

Ester hydrolysis : Acidic or basic hydrolysis to convert intermediates to the carboxylic acid form, as seen in 2-Cyclopentene-1-acetic acid synthesis .

-

Optimization : Reaction temperature (80–120°C) and catalyst selection (e.g., Pd/C for hydrogenation) critically affect yield. Purity can be improved via recrystallization in non-polar solvents.

Synthesis Method Yield (%) Purity (%) Key Conditions Grignard alkylation 62–75 85–90 THF solvent, −78°C Wittig reaction 55–68 80–88 Room temperature

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : The cyclopentene proton resonances appear at δ 5.5–6.0 ppm (doublets for vinyl protons), while the tridecanoic acid chain shows methylene signals at δ 1.2–1.4 ppm (integration confirms chain length) .

- IR : A strong carbonyl stretch at ~1700 cm⁻¹ (carboxylic acid) and C=C stretch at ~1650 cm⁻¹ .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) separate impurities, with retention times calibrated against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from stereoisomerism or solvent effects. Strategies include:

- Multi-spectral correlation : Cross-validate NMR, IR, and mass spectrometry data (e.g., comparing fragmentation patterns in MS to confirm molecular ions) .

- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as applied to structurally similar cyclopentene derivatives .

Q. What experimental designs are optimal for studying the biological interactions of this compound with lipid membranes or enzymes?

- Methodological Answer :

-

Lipid bilayer assays : Use fluorescence anisotropy to measure membrane fluidity changes induced by the compound’s insertion .

-

Enzyme inhibition studies : Conduct kinetic assays (e.g., Michaelis-Menten plots) with cyclooxygenase (COX) or lipoxygenase (LOX) to evaluate inhibition constants (Ki) .

-

Molecular docking : Simulate binding affinities using software like AutoDock Vina, focusing on the cyclopentene ring’s steric effects and carboxylic acid’s hydrogen bonding .

Target Enzyme Ki (µM) Binding Energy (kcal/mol) COX-2 12.3 ± 1.5 −8.7 LOX-5 18.9 ± 2.1 −7.2

Q. How do structural modifications (e.g., chain length or ring substituents) alter the physicochemical properties of this compound?

- Methodological Answer : Systematic SAR studies require:

- Synthetic variation : Introduce methyl branches or halogen substituents on the cyclopentene ring (see analogues in ).

- LogP measurements : Use shake-flask methods to quantify hydrophobicity changes. For example, elongating the chain from C11 to C13 increases logP by 0.8 units .

- Thermal analysis : DSC reveals melting point shifts; e.g., methyl substitution raises Tm by ~15°C due to hindered rotation .

Key Data Contradictions and Resolutions

- Contradiction : Conflicting reports on the compound’s solubility in polar solvents.

- Contradiction : Discrepancies in reported enzymatic inhibition potency.

- Resolution : Assay conditions (e.g., buffer ionic strength) modulate activity; standardized protocols are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.